Chlorbufam
Overview
Description
Chlorbufam is a carbamate herbicide that has been studied for its degradation kinetics in various environments, including aqueous solutions, humic acid mixtures, argilo-humic complexes, and different types of soil . The degradation process and the adsorption characteristics of chlorbufam are influenced by soil factors, with adsorption onto organic matter providing a protective effect against chemical degradation. This adsorption also reduces the bioavailability of chlorbufam, which is an important consideration in its environmental impact and efficacy as a herbicide .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of chlorbufam, they do offer insights into the synthesis of related compounds. For instance, the total synthesis of chlorofusin, a complex molecule with a chromophore similar to chlorbufam, has been reported . This synthesis involves the condensation of azaphilone chromophore precursors with protected amino acids, followed by oxidation and spirocyclization to yield various diastereomers . Although this process is specific to chlorofusin, it may offer parallels to the synthetic routes that could be employed for chlorbufam, given the structural similarities between carbamate herbicides and other complex organic molecules.
Molecular Structure Analysis
The molecular structure of chlorbufam is not directly discussed in the provided papers. However, the structure of chlorambucil, a chemotherapy drug, has been extensively analyzed, including its monomer and dimer forms . The study of chlorambucil's structure involved vibrational spectroscopy, electron density topological analyses, and automated docking analysis to understand its interactions with biological targets . These methods could potentially be applied to chlorbufam to gain a deeper understanding of its molecular structure and interactions.
Chemical Reactions Analysis
The degradation reactions of chlorbufam have been studied in the context of environmental factors . The research indicates that chlorbufam's chemical stability is influenced by its interaction with soil components, with adsorption onto organic matter inhibiting its degradation . This suggests that chlorbufam's chemical reactions in the environment are complex and highly dependent on the surrounding matrix.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorbufam are inferred from its behavior in different environmental conditions . The adsorption and degradation kinetics of chlorbufam indicate that it has a propensity to bind to organic matter, which affects its persistence and mobility in soil . The protective effect of adsorption on the chemical degradation of chlorbufam suggests that it has a certain degree of stability when associated with organic substrates .
Scientific Research Applications
Environmental Behavior and Degradation : Chlorbufam has been studied for its environmental behavior, particularly its degradation in soil. It's characterized as moderately persistent in soil systems, with a typical degradation half-life of around 56 days in aerobic soil conditions. This information is crucial for understanding its long-term environmental impact, particularly in agricultural settings (University of Hertfordshire, sitem.herts.ac.uk).
Phototransformation Studies : Research has been conducted on the phototransformation of chlorbufam in aqueous solutions. These studies are significant in understanding how chlorbufam and similar herbicides break down under the influence of light, which is vital for assessing their environmental impact and behavior in water bodies (Semantic Scholar, semanticscholar.org).
Analytical Chemistry Applications : Chlorbufam has also been a subject in the field of analytical chemistry, particularly in the development of methods for detecting and quantifying its presence in environmental samples. This includes advancements in liquid chromatography and mass spectrometry techniques, which are essential for monitoring its presence and concentration in various environmental matrices (NIST Chemistry WebBook, webbook.nist.gov).
Leaching Potential and Mobility in Soil : The substance has been evaluated for its leaching potential and mobility in soil. With a Groundwater Ubiquity Score (GUS) index of 3.13, chlorbufam is categorized as having high leachability, indicating a significant potential for groundwater contamination. This is particularly important for assessing risks associated with its use in agricultural practices and its potential environmental impact (University of Hertfordshire, sitem.herts.ac.uk).
Safety And Hazards
properties
IUPAC Name |
but-3-yn-2-yl N-(3-chlorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-3-8(2)15-11(14)13-10-6-4-5-9(12)7-10/h1,4-8H,2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBXWWGWDPVHAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC(=O)NC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041769 | |
Record name | Chlorbufam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] | |
Record name | Chlorbufam | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4282 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility at 20 °C - methanol (286 g/Kg); acetone (280 g/Kg); ethanol (95 g/Kg), In water, 540 mg/L at 20 °C | |
Record name | CHLORBUFAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density 1.22 /Technical grade/ | |
Record name | CHLORBUFAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000158 [mmHg], 2.1 m Pa /1.58X10-5 mm Hg/ at 20 °C | |
Record name | Chlorbufam | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4282 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CHLORBUFAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Chlorbufam | |
Color/Form |
Colorless crystals | |
CAS RN |
1967-16-4 | |
Record name | Chlorbufam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1967-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorbufam [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorbufam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorbufam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORBUFAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W9D7691G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORBUFAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
45-46 °C | |
Record name | CHLORBUFAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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